Ammonium 2-hydroxyethanesulphonate
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Overview
Description
Ammonium 2-hydroxyethanesulphonate is a versatile compound with the molecular formula C2H9NO4S and a molecular weight of 143.16 g/mol. It is commonly used in various scientific experiments and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ammonium 2-hydroxyethanesulphonate, also known as Ammonium isethionate or Ethanesulfonic acid, 2-hydroxy-, monoammonium salt, is a compound used in chemical synthesis studies The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that quaternary ammonium species, which include this compound, interact with anions via a set of directional ion–dipole cooperative +n-c-h unusual h-bonding interactions .
Biochemical Pathways
It is known that ammonia oxidation, a process that involves the conversion of ammonia to nitrite, is a critical part of the global biogeochemical nitrogen cycle . Whether this compound directly influences this or other biochemical pathways requires further investigation.
Result of Action
It is known that when heated to decomposition, it emits toxic fumes of sox, nh3, and nox .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the toxicity of total ammonium in surface water can vary and interact with environmental factors, affecting aquatic ecosystems . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-hydroxy-, monoammonium salt typically involves the reaction of ethanesulfonic acid with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the monoammonium salt. The reaction can be represented as follows:
CH3CH2SO3H+NH3→CH3CH2SO3NH4
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-hydroxyethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Ammonium 2-hydroxyethanesulphonate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethanesulfonic acid, 2-hydroxy-, monoammonium salt include:
Methanesulfonic acid: Another sulfonic acid with similar chemical properties.
Propane-1-sulfonic acid: A sulfonic acid with a longer carbon chain.
Butane-1-sulfonic acid: A sulfonic acid with an even longer carbon chain.
Uniqueness
Ammonium 2-hydroxyethanesulphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a sulfonic acid group with a hydroxy group and ammonium ion makes it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
57267-78-4 |
---|---|
Molecular Formula |
C2H9NO4S |
Molecular Weight |
143.16 g/mol |
IUPAC Name |
azane;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C2H6O4S.H3N/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);1H3 |
InChI Key |
LLOHIFXFHGMBNO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])O.[NH4+] |
Canonical SMILES |
C(CS(=O)(=O)O)O.N |
57267-78-4 | |
Pictograms |
Irritant |
Related CAS |
107-36-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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